N-acyle-fenylthiourean

N-Acyl-Phenylthioureas are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. These molecules typically consist of an aromatic phenyl ring linked through a sulfur atom to an acyl group, with various substituents available for modification. Their structure allows them to exhibit potent inhibitory effects on various enzyme systems, making them valuable tools in drug discovery efforts.

N-Acyl-phenylthioureas are known for their ability to modulate the activity of key enzymes involved in disease pathways such as proteases, kinases, and acetylcholinesterase. Additionally, these compounds have been explored for their potential use in anti-inflammatory, antimicrobial, and anticancer applications. Due to their structural flexibility, they can be tailored to enhance both potency and selectivity, making them promising candidates for further investigation.

These versatile molecules are often synthesized through multi-step organic synthesis routes involving the coupling of an acylating agent with a thiol-protected phenol derivative. The resulting products undergo various transformations to optimize their biological properties before being evaluated in vitro and in vivo models.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

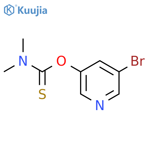

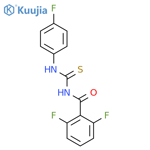

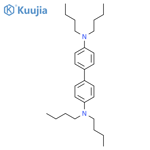

|

N-(2-Methyl-5-nitrophenylcarbamothioyl)acetamide | 72621-59-1 | C10H11N3O3S |

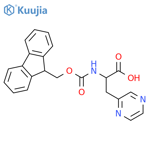

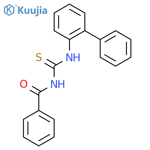

|

Benzamide, 2,6-difluoro-N-[[(4-fluorophenyl)amino]thioxomethyl]- | 57160-70-0 | C14H9F3N2OS |

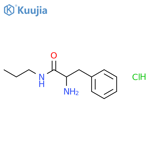

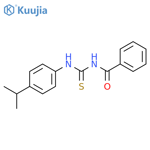

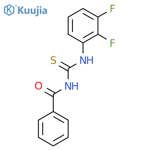

|

N-[(4-propan-2-ylphenyl)carbamothioyl]benzamide | 80967-50-6 | C17H18N2OS |

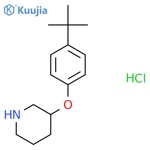

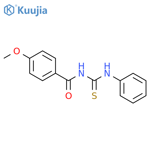

|

| 59849-29-5 | C15H14N2O2S |

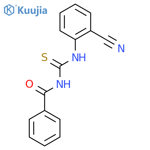

|

N-Benzoyl-N'-(2-cyanophenyl)thiourea | 119118-95-5 | C15H11N3OS |

|

N-(3,5-Dimethylphenyl)carbamothioylbenzamide | 117174-79-5 | C16H16N2OS |

|

3-benzoyl-1-(4-chlorophenyl)thiourea | 4921-83-9 | C14H11ClN2OS |

|

4,4'-Bis(dibutylamino)biphenyl | 5324-31-2 | C20H28N2 |

|

2-{(Benzoylamino)carbothioylamino}-1,1'-biphenyl | 19249-97-9 | C20H16N2OS |

|

N-(2,3-Difluorophenyl)carbamothioylbenzamide | 887267-30-3 | C14H10F2N2OS |

Gerelateerde literatuur

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

Aanbevolen leveranciers

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

pengshengyueFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten